molecular formula C27H21N2P B4305859 111-TRIPHENYL-N-(QUINOLIN-3-YL)-LAMBDA5-PHOSPHANIMINE

111-TRIPHENYL-N-(QUINOLIN-3-YL)-LAMBDA5-PHOSPHANIMINE

Cat. No.: B4305859
M. Wt: 404.4 g/mol
InChI Key: CSSGQRQPPFJHBU-UHFFFAOYSA-N
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Description

3-[(Triphenylphosphoranylidene)amino]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 111-TRIPHENYL-N-(QUINOLIN-3-YL)-LAMBDA5-PHOSPHANIMINE typically involves the reaction of quinoline derivatives with triphenylphosphine and suitable reagents. One common method involves the use of a Wittig reaction, where triphenylphosphine reacts with an appropriate carbonyl compound to form the triphenylphosphoranylidene intermediate. This intermediate then reacts with the amino group of quinoline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions. The process typically requires the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Triphenylphosphoranylidene)amino]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the quinoline ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.

Scientific Research Applications

3-[(Triphenylphosphoranylidene)amino]quinoline has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Quinoline derivatives, including 111-TRIPHENYL-N-(QUINOLIN-3-YL)-LAMBDA5-PHOSPHANIMINE, have shown potential as therapeutic agents due to their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 111-TRIPHENYL-N-(QUINOLIN-3-YL)-LAMBDA5-PHOSPHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 111-TRIPHENYL-N-(QUINOLIN-3-YL)-LAMBDA5-PHOSPHANIMINE, which lacks the triphenylphosphoranylidene group.

    Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties.

    4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position and a carbonyl group at the 2-position of the quinoline ring.

Uniqueness

3-[(Triphenylphosphoranylidene)amino]quinoline is unique due to the presence of the triphenylphosphoranylidene group, which enhances its chemical reactivity and potential applications. This group can participate in various chemical reactions, making the compound a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

triphenyl(quinolin-3-ylimino)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N2P/c1-4-13-24(14-5-1)30(25-15-6-2-7-16-25,26-17-8-3-9-18-26)29-23-20-22-12-10-11-19-27(22)28-21-23/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSGQRQPPFJHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC3=CC=CC=C3N=C2)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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